Sulfo-Cy3-Methyltetrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

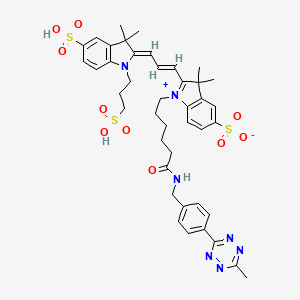

C42H49N7O10S3 |

|---|---|

Molekulargewicht |

908.1 g/mol |

IUPAC-Name |

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |

InChI-Schlüssel |

OZCFOARLJNJDKW-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3-Methyltetrazine is a highly efficient and versatile fluorescent probe used extensively in bioconjugation and cellular imaging. As a member of the cyanine (B1664457) dye family, Sulfo-Cy3 offers bright and stable orange-red fluorescence. The incorporation of a methyltetrazine moiety allows for its participation in bioorthogonal click chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This reaction is characterized by its rapid kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological systems. The presence of sulfonate groups enhances its water solubility, making it ideal for aqueous biological applications.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C42H49N7O10S3 | [3][4] |

| Molecular Weight | 908.10 g/mol | [1][3][4] |

| CAS Number | 1801924-47-9 | [3][4] |

| Appearance | Dark red solid | |

| Solubility | Water, DMSO, DMF | [4] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | -20°C, protect from light, desiccate | [4][5] |

Spectroscopic Properties

The fluorescence properties of this compound are critical for its application in imaging and detection assays.

| Spectroscopic Parameter | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [4] |

| Emission Maximum (λem) | ~580 nm | [4] |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][6] |

| Quantum Yield (Φ) | ~0.1 | [7] |

| Stokes Shift | ~25 nm | [1] |

Experimental Protocols

Protocol 1: General Procedure for Labeling TCO-Modified Proteins with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns or size-exclusion chromatography system for purification

-

Reaction buffer (e.g., PBS, pH 6-9)[8]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a ~11 mM stock solution. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh before use.[9]

-

Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[9][10]

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[10] The optimal ratio may need to be determined empirically depending on the protein and desired degree of labeling.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8][9] For more dilute solutions or less reactive TCO groups, the incubation time can be extended up to 2 hours.[10]

-

-

Purification:

-

Remove unreacted this compound and any reaction byproducts using a spin desalting column for proteins >5 kDa or by size-exclusion chromatography (SEC) for higher purity.[9]

-

Equilibrate the column with the desired storage buffer before loading the reaction mixture.

-

-

Characterization and Storage:

-

Confirm successful conjugation by measuring the absorbance spectrum of the purified protein conjugate. The spectrum should show peaks corresponding to the protein (at ~280 nm) and the Sulfo-Cy3 dye (at ~555 nm).[9]

-

The degree of labeling (DOL) can be calculated from the absorbance values.[11]

-

Analyze the conjugate by SDS-PAGE. The labeled protein can often be visualized by its color or by in-gel fluorescence scanning.[9]

-

Store the purified Sulfo-Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[9]

-

Protocol 2: Fluorescence Microscopy of Cells Labeled with this compound Conjugates

This protocol provides a general workflow for imaging cells that have been labeled with a this compound conjugate, for instance, an antibody-Sulfo-Cy3 conjugate for immunofluorescence.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (if performing indirect immunofluorescence)

-

This compound labeled secondary antibody or other targeting molecule

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~540-560 nm, Emission: ~570-620 nm)

Procedure:

-

Cell Preparation:

-

Fix cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunolabeling:

-

Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

-

If using indirect immunofluorescence, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the this compound labeled secondary antibody (or other direct conjugate) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, with the final washes being more extensive.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with a suitable Cy3 filter set. Acquire images using appropriate exposure times to minimize photobleaching.

-

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows involving this compound.

Caption: Bioorthogonal reaction of this compound with a TCO-modified biomolecule.

Caption: General experimental workflow for bioconjugation using this compound.

Caption: Workflow for indirect immunofluorescence using a this compound conjugate.

Applications

This compound is a versatile tool with a broad range of applications in biological research and drug development.

-

Fluorescence Microscopy: Its bright and photostable signal makes it ideal for high-resolution imaging of cellular structures and processes.[1][12] It is commonly used for labeling proteins, nucleic acids, and other biomolecules for visualization.[1]

-

Flow Cytometry: The distinct fluorescence signal allows for precise cell sorting and analysis.[1]

-

Bioconjugation: It is widely used for labeling antibodies, proteins, and nucleic acids for various assays.[1][13] The bioorthogonal nature of the tetrazine-TCO ligation allows for labeling in complex biological media with minimal side reactions.[5][8]

-

Molecular Probes: It is effective for studying biomolecular interactions in various bioanalytical assays.[1]

-

Pre-targeted Imaging: The rapid kinetics of the tetrazine-TCO reaction make it suitable for in vivo pre-targeted imaging applications in animal models, where a TCO-modified targeting agent is administered first, followed by the smaller, rapidly clearing tetrazine-dye conjugate.[14][15]

Conclusion

This compound stands out as a powerful fluorescent probe for researchers in the life sciences. Its combination of bright, stable fluorescence, enhanced water solubility, and the ability to undergo highly specific and rapid bioorthogonal ligation makes it an invaluable tool for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics and diagnostics. The detailed protocols and data presented in this guide are intended to facilitate its successful implementation in the laboratory.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 7. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy3-Methyltetrazine: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its spectral characteristics, outlines experimental protocols for its use in cellular labeling, and illustrates the underlying chemical reactions.

Core Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye engineered for bioorthogonal labeling reactions. Its key characteristics are summarized below, providing a comparative look at related tetrazine-modified Cy3 dyes. The sulfonate groups enhance its water solubility, making it highly suitable for biological applications.[1]

| Property | This compound | Sulfo-Cy3-Tetrazine | sulfo-Cyanine3 tetrazine |

| Excitation Maximum (λ_max,abs_) | 555 nm[2] | 550 nm[3] | 548 nm[4][5] |

| Emission Maximum (λ_max,em_) | 580 nm[2] | 570 nm[3] | 563 nm[4][5] |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[2][6] | 150,000 cm⁻¹M⁻¹[3] | 162,000 cm⁻¹M⁻¹[4][5][7] |

| Quantum Yield (Φ) | Not specified | Not specified | 0.1[4][5][7] |

| Molecular Weight | 908.1 g/mol [2][8] | 894.1 g/mol [3] | 838.1 g/mol [4] |

| Solubility | Water, DMSO, DMF[2][6] | Water, DMSO, DMF, DCM[3] | Water, DMF, DMSO[4] |

Note: The photophysical properties of cyanine dyes can be influenced by their local environment, including conjugation to biomolecules. For instance, the fluorescence quantum yield and lifetime of Cy3 have been shown to change upon covalent attachment to DNA.[9]

Bioorthogonal Labeling via Inverse-Electron-Demand Diels-Alder Cycloaddition

This compound is designed for "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[10][11][12] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily within living systems without interfering with native biochemical processes.[6][13][14]

The tetrazine group can also act as a quencher for the Cy3 fluorophore. Upon reaction with a dienophile like TCO, this quenching effect is reduced, leading to a significant increase in fluorescence intensity.[15][16] This "fluorogenic" property is highly advantageous for live-cell imaging as it can reduce background noise and may eliminate the need for washing steps to remove unreacted probes.[15][16][17]

Experimental Protocols

The following provides a general workflow for the labeling of live cells using a TCO-modified targeting molecule and this compound.

Materials:

-

Live cells cultured on glass-bottom dishes suitable for microscopy.

-

TCO-functionalized targeting molecule (e.g., antibody, protein, or small molecule).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Cell culture medium.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

TCO Labeling (if applicable):

-

For direct labeling of cell surface proteins, incubate cells with an appropriate concentration of a TCO-NHS ester in PBS for 30-60 minutes at room temperature.

-

For antibody-based labeling, incubate cells with a primary antibody targeting a cell surface antigen, followed by a secondary antibody conjugated to TCO.

-

Wash the cells three times with PBS to remove any unreacted TCO reagent.[18]

-

-

This compound Labeling:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Incubate the TCO-labeled cells with the this compound solution. Incubation times can vary but the reaction is typically rapid.

-

-

Imaging:

-

Gently wash the cells with fresh, pre-warmed cell culture medium to remove any unbound dye.

-

Mount the imaging chamber on a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[19]

-

Proceed with live-cell imaging.

-

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of applications:

-

Fluorescence Microscopy and Live-Cell Imaging: Its brightness and the fluorogenic nature of the IEDDA reaction are ideal for clear imaging of cellular structures and dynamic processes with high signal-to-noise ratios.[1][15][20]

-

Flow Cytometry: The distinct signal allows for precise cell sorting and analysis.[1]

-

Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[1]

-

Super-Resolution Microscopy: The specific and efficient labeling makes it suitable for advanced imaging techniques.[20][21]

-

Drug Delivery Systems: The principles of click chemistry are being applied to develop targeted drug delivery systems.[]

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]

- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 4. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Sulfo-CY3 tetrazine (potassium) | Benchchem [benchchem.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Sulfo-Cy7 tetrazine | BroadPharm [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Sulfo-Cy3-Methyltetrazine: A Technical Guide to a Powerful Bioorthogonal Probe

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Methyltetrazine is a highly versatile, water-soluble fluorescent probe that has become an invaluable tool in the fields of chemical biology, medical imaging, and drug development. Its utility is centered on its ability to participate in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This reaction's rapid kinetics and high specificity allow for the precise labeling of biomolecules in complex biological systems, both in vitro and in vivo. This technical guide provides an in-depth overview of this compound, its properties, applications, and detailed experimental protocols.

Core Properties and Characteristics

This compound is a derivative of the well-known Cyanine3 (Cy3) dye, modified with a methyltetrazine moiety and sulfonate groups. The sulfonate groups impart excellent water solubility, a critical feature for biocompatibility and ease of use in aqueous buffers. The methyltetrazine group is the reactive handle that enables its participation in the IEDDA reaction, one of the fastest known bioorthogonal "click" chemistry reactions.[1] This reaction occurs readily with a trans-cyclooctene (B1233481) (TCO) partner, forming a stable covalent bond without the need for cytotoxic catalysts. The fluorophore itself is bright, photostable, and easily detectable with standard fluorescence imaging equipment.[1]

Quantitative Data Summary

The spectral and physical properties of this compound can vary slightly between suppliers. The following table summarizes key quantitative data for easy comparison.

| Property | Typical Value Range |

| Excitation Maximum (λex) | 548 - 555 nm |

| Emission Maximum (λem) | 563 - 580 nm |

| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | ~0.1 |

| Molecular Weight | ~838 - 908 g/mol |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C, protected from light |

The Chemistry: Inverse-Electron-Demand Diels-Alder Reaction

The primary application of this compound relies on the IEDDA reaction. This cycloaddition occurs between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and highly selective, proceeding smoothly under physiological conditions (neutral pH, aqueous environment, and ambient temperature). A key advantage of this reaction is its bioorthogonality, meaning the reactants do not cross-react with native biological functional groups.

IEDDA reaction between this compound and a TCO-modified biomolecule.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications:

-

Fluorescence Microscopy and Flow Cytometry: Its bright and stable fluorescence is ideal for imaging and quantifying labeled cells and tissues.[2]

-

Bioconjugation: It can be used to label a variety of biomolecules, including proteins, antibodies, and nucleic acids, that have been pre-functionalized with a TCO group.[2]

-

In Vivo Imaging: The bioorthogonal nature of the IEDDA reaction allows for pre-targeting strategies in live animals. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the this compound is injected, which rapidly finds and labels the pre-targeted antibody, leading to a high signal-to-noise ratio for imaging.[3]

-

Antibody-Drug Conjugate (ADC) Development: The IEDDA chemistry provides a reliable method for attaching cytotoxic drugs to antibodies. This compound can be used as a fluorescent tag to track the distribution and cellular uptake of these ADCs during development.[4]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

General Workflow for Bioorthogonal Labeling

The following diagram illustrates a typical workflow for labeling a TCO-modified biomolecule with this compound.

A generalized workflow for bioorthogonal labeling experiments.

Protocol for Labeling a TCO-Modified Antibody

This protocol provides a step-by-step guide for labeling an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

-

-

Prepare the Antibody:

-

Ensure the TCO-modified antibody is at a concentration of 1-5 mg/mL in an appropriate reaction buffer.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted this compound by purifying the antibody conjugate using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~555 nm (for Sulfo-Cy3). The DOL can be calculated using the Beer-Lambert law.

-

Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity. The labeled antibody will appear as a colored band and can be visualized by fluorescence imaging before coomassie staining.

-

Protocol for Pre-targeted In Vivo Tumor Imaging

This protocol outlines a pre-targeting strategy for imaging tumors in a mouse model.

Materials:

-

Tumor-bearing mouse model

-

TCO-modified antibody specific to a tumor antigen

-

This compound

-

Sterile PBS

-

In vivo fluorescence imaging system

Procedure:

-

Antibody Administration:

-

Administer the TCO-modified antibody to the mice via intravenous (tail vein) injection. A typical dose is 100 µg per mouse.

-

Allow the antibody to accumulate at the tumor site and clear from circulation. This typically takes 24-72 hours, depending on the antibody's pharmacokinetics.

-

-

Dye Administration:

-

Prepare a solution of this compound in sterile PBS.

-

Administer the dye solution via intravenous injection at a dose of 1-5 mg/kg.[3]

-

-

In Vivo Imaging:

-

Data Analysis:

-

Use the imaging software to quantify the fluorescence intensity in the tumor region of interest (ROI) and a background region (e.g., muscle).[3]

-

Calculate the tumor-to-background ratio to assess the specific targeting of the fluorescent probe.

-

Conclusion

This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its excellent water solubility, bright fluorescence, and participation in the rapid and specific IEDDA bioorthogonal reaction make it an ideal choice for a wide array of applications, from high-resolution cellular imaging to pre-targeted in vivo studies. The detailed protocols provided in this guide offer a starting point for the successful implementation of this technology in your research.

References

An In-depth Technical Guide to the Mechanism and Application of Sulfo-Cy3-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3-Methyltetrazine, a key reagent in bioorthogonal chemistry. It details the underlying mechanism of action, presents relevant quantitative data, and offers standardized experimental protocols for its use in labeling and imaging applications.

Core Mechanism of Action: The Bioorthogonal Tetrazine Ligation

This compound is a chemical probe that combines a sulfated cyanine (B1664457) 3 (Cy3) fluorophore with a methyltetrazine moiety. The utility of this molecule lies in its ability to participate in a highly specific and rapid bioorthogonal reaction known as the tetrazine ligation.[1][2] This reaction occurs between the tetrazine group and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.

The core mechanism is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3][4] In this [4+2] cycloaddition, the electron-deficient tetrazine (the diene) reacts with an electron-rich, strained alkene or alkyne (the dienophile), such as TCO. This initial cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that eliminates a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[5] The release of N₂ gas makes the reaction irreversible and drives it to completion.

This ligation process is classified as a "click chemistry" reaction due to its high efficiency, selectivity, and biocompatibility. It proceeds readily in aqueous environments, including complex biological media, without the need for cytotoxic catalysts like copper.[1] The reaction is exceptionally fast, with second-order rate constants for methyltetrazines reacting with TCOs being among the highest of all bioorthogonal reactions.[5][6] The sulfonate groups on the Cy3 dye enhance the water solubility of the entire molecule, making it particularly well-suited for biological applications.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by several key parameters. The following table summarizes the available quantitative data for the Sulfo-Cy3 fluorophore and the kinetics of the tetrazine-TCO ligation.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | [3] |

| Second-Order Rate Constant (k) | Up to 1 x 106 M-1s-1 (for Tetrazine-TCO ligation) | [5][7] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling biomolecules. Optimization may be required for specific applications.

Labeling of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-10 mg/mL in PBS.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

-

Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).

Two-Step Labeling Workflow in a Biological System

This workflow outlines the general steps for labeling a target biomolecule within a complex biological sample, such as in live-cell imaging.

Conclusion

This compound is a powerful tool for researchers in chemical biology and drug development. Its participation in the rapid and specific tetrazine ligation allows for the efficient and clean fluorescent labeling of biomolecules in a variety of contexts, from in vitro assays to live-cell and in vivo imaging. The high water solubility and favorable photophysical properties of the Sulfo-Cy3 fluorophore further enhance its utility in aqueous biological environments. The provided mechanistic insights, quantitative data, and experimental protocols serve as a valuable resource for the successful application of this versatile bioorthogonal probe.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 4. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Sulfo-Cy3-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments in cellular imaging, drug delivery, and diagnostics. This document synthesizes available data, outlines detailed experimental protocols for in-house validation, and presents logical workflows for its application.

Core Properties of this compound

This compound is a bifunctional molecule comprising a water-soluble Sulfo-Cy3 fluorescent dye and a methyltetrazine moiety. The Sulfo-Cy3 component provides a bright and photostable orange-fluorescent signal, while the methyltetrazine group enables a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3]

Solubility Profile

The inclusion of sulfonate groups on the cyanine (B1664457) dye core significantly enhances the aqueous solubility of this compound, making it suitable for direct use in biological buffers without the need for organic co-solvents.[4][5] This property is crucial for maintaining the stability and function of biomolecules during conjugation.

Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds

| Solvent/Buffer | Solubility of this compound | Estimated Solubility of Sulfo-Cy3 |

| Water | Soluble[4][5] | 25 mg/mL (39.63 mM)[6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[4][5] | Soluble[7] |

| Dimethylformamide (DMF) | Soluble[4][5] | Soluble[7] |

| Dichloromethane (DCM) | Soluble[4][5] | Not Reported |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Not Reported |

Note: The quantitative solubility for Sulfo-Cy3 is provided as a reference point due to the lack of specific published data for the methylated tetrazine derivative. Sonication may be required to achieve the specified concentration in water.[6]

Stability Profile

The stability of this compound is influenced by two primary factors: the integrity of the Sulfo-Cy3 fluorophore and the reactivity of the methyltetrazine ring. Both components are sensitive to environmental conditions such as pH, temperature, and light exposure.

The Sulfo-Cy3 dye is reported to be stable and maintains its fluorescence intensity over a broad pH range, typically from pH 4 to pH 10.[7] The methyltetrazine moiety exhibits optimal stability at physiological pH (around 7.4), which is advantageous for applications in live cells and in vivo studies.[1][2][8] However, some tetrazine derivatives can undergo slow degradation in highly basic aqueous solutions.[9]

For long-term storage, this compound should be kept at -20°C in a desiccated, dark environment, where it is reported to be stable for up to 24 months.[1] For short-term transport, it can be kept at room temperature for up to three weeks.[1] In solution, stock preparations in anhydrous DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light.[10] Aqueous solutions should be prepared fresh for optimal performance.[10] High temperatures can accelerate the degradation of cyanine dyes.

The Sulfo-Cy3 fluorophore is known for its brightness and photostability.[1][2] However, like all fluorescent dyes, it is susceptible to photobleaching upon prolonged or high-intensity light exposure.[6] This can lead to an irreversible loss of fluorescence. The photostability can be influenced by the local chemical environment.

Experimental Protocols

The following sections provide detailed methodologies for the assessment of solubility and stability of this compound. These are generalized protocols that can be adapted for specific experimental needs.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in aqueous buffers using UV-Vis spectrophotometry.

Objective: To quantitatively determine the maximum solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Aqueous buffer of interest (e.g., 10 mM PBS, pH 7.4)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Spectrophotometer and cuvettes or a microplate reader

-

0.22 µm syringe filters

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of dilutions from the stock solution in the aqueous buffer of interest to generate a standard curve (e.g., 1 µM to 100 µM).

-

Measure the absorbance of each standard at the maximum absorbance wavelength of Sulfo-Cy3 (around 555 nm).

-

Plot absorbance versus concentration and determine the linear regression equation.

-

-

Solubility Measurement:

-

Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL).

-

Vortex the tube vigorously for 2 minutes.

-

Incubate the suspension at a constant temperature (e.g., 25°C) with continuous shaking for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtrate with the aqueous buffer to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted filtrate at 555 nm.

-

Calculate the concentration of the diluted sample using the standard curve equation and account for the dilution factor to determine the solubility.

-

Protocol for Assessing Photostability

This protocol describes a method to evaluate the photostability of this compound in solution by measuring the decay of its fluorescence intensity under continuous illumination.

Objective: To determine the photobleaching rate of this compound.

Materials:

-

A solution of this compound in the desired buffer (e.g., 1 µM in PBS).

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets for Cy3.

-

A sensitive camera (e.g., sCMOS or EMCCD).

-

Image analysis software.

Procedure:

-

Sample Preparation:

-

Prepare a slide with a droplet of the this compound solution and cover with a coverslip. Seal the coverslip to prevent evaporation.

-

-

Image Acquisition:

-

Place the slide on the microscope stage and bring the sample into focus.

-

Set the illumination intensity to a level relevant to your intended application.

-

Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and duration of the acquisition will depend on the photobleaching rate.

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each image in the time series.

-

Measure the background intensity from a region without the dye and subtract it from the ROI intensity for each time point.

-

Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Visualizing Key Concepts and Workflows

The following diagrams illustrate the structure of this compound, a typical experimental workflow for its use, and the factors influencing its stability.

Caption: Key components of the this compound molecule.

Caption: A typical workflow for using this compound.

Caption: Key factors that affect the stability of the probe.

Conclusion

This compound is a robust and versatile fluorescent probe for bioorthogonal labeling. Its excellent water solubility and stability at physiological pH make it well-suited for a wide range of applications in complex biological systems. While specific quantitative data on its solubility and degradation kinetics are not extensively published, the provided protocols offer a framework for researchers to determine these parameters under their specific experimental conditions. By carefully considering the factors of pH, temperature, and light exposure, and by following proper storage and handling procedures, researchers can ensure the reliable and reproducible performance of this compound in their studies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]

- 5. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 6. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectral Properties of Sulfo-Cy3-Methyltetrazine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely used in bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the absorption and emission characteristics, experimental protocols for spectral measurement, and a typical workflow for its application in bioconjugation.

Core Spectral and Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye functionalized with a methyltetrazine moiety. This allows it to readily participate in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), for targeted labeling of biomolecules.[1][2] Its bright fluorescence and high water solubility make it a valuable tool in various applications, including fluorescence microscopy and flow cytometry. The sulfonate groups enhance its hydrophilicity, making it well-suited for use in aqueous biological environments.

The key spectral characteristics of this compound and related Sulfo-Cy3 dyes are summarized in the table below. These values are compiled from various suppliers and represent typical spectral properties. It is important to note that the exact absorption and emission maxima can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.

| Property | This compound | Sulfo-Cy3-Tetrazine | sulfo-Cyanine3 tetrazine | Reference(s) |

| Absorption Maximum (λ_max_) | 555 nm | 550 nm | 548 nm | [3][4][5] |

| Emission Maximum (λ_em_) | 580 nm | 570 nm | 563 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | 162,000 cm⁻¹M⁻¹ | [3][4][5] |

| Fluorescence Quantum Yield (Φ_F_) | Not specified | Not specified | 0.1 | [5] |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMF, DMSO | [3][4][5] |

Experimental Protocols

Measuring Absorption and Emission Spectra

The following is a generalized protocol for determining the absorption and emission spectra of this compound. This protocol is based on standard fluorometric techniques.[6]

1. Materials and Reagents:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

2. Sample Preparation:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM. Ensure the dye is fully dissolved by vortexing.

-

For spectral measurements, dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration of 1-10 µM.[7] The optimal concentration should result in an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

3. Absorption Spectrum Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Blank the instrument using the same buffer used to dilute the dye.

-

Fill a quartz cuvette with the diluted this compound solution.

-

Scan the absorbance from approximately 400 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λ_max_).

4. Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined absorption maximum (λ_max_).

-

Set the emission scan range from approximately 560 nm to 750 nm.[6]

-

Use the same buffer as a blank to measure and subtract any background fluorescence.

-

Measure the fluorescence emission spectrum of the diluted this compound solution.

-

Identify the wavelength of maximum emission (λ_em_).

Bioorthogonal Labeling Workflow

This compound is a key reagent in bioorthogonal labeling, specifically in the TCO-tetrazine ligation, which is one of the fastest bioorthogonal reactions known.[2][8] This reaction is characterized by its high specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[8][9] The workflow below illustrates the general steps for labeling a TCO-modified protein with this compound.

Bioorthogonal labeling workflow using this compound.

Workflow Description:

-

Preparation : A protein of interest is first modified with a trans-cyclooctene (TCO) group. This TCO-modified protein is prepared in a suitable buffer, such as PBS. A stock solution of this compound is prepared in an organic solvent like DMSO.

-

Reaction : The TCO-modified protein and the this compound are mixed. The reaction is typically carried out at room temperature for 30 to 60 minutes.[2] The IEDDA reaction between the tetrazine and TCO moieties leads to the formation of a stable covalent bond.

-

Purification : After the reaction is complete, the labeled protein conjugate is purified from unreacted dye and other reagents. Common purification methods include size-exclusion chromatography or dialysis.

-

Analysis : The purified, fluorescently labeled protein is then ready for downstream applications and analysis, such as visualization by SDS-PAGE, fluorescence microscopy, or flow cytometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 7. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. broadpharm.com [broadpharm.com]

A Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the photophysical properties, experimental determination, and bioorthogonal applications of Sulfo-Cy3-Methyltetrazine. This water-soluble fluorescent probe is a valuable tool for the precise labeling and visualization of biomolecules in complex biological systems.

Core Photophysical Properties

This compound is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristics make it well-suited for a variety of bioimaging and detection applications. The sulfonate groups enhance its hydrophilicity, making it particularly useful in aqueous environments for labeling proteins, nucleic acids, and other biomolecules.[1][2]

Quantitative Data Summary

The essential photophysical parameters of this compound and a closely related compound are summarized in the table below for easy reference and comparison.

| Property | This compound | sulfo-Cyanine3 tetrazine |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[3] | 162,000 cm⁻¹M⁻¹[4][5] |

| Quantum Yield (Φ) | Not explicitly specified | 0.1[4][5] |

| Excitation Maximum (λabs) | 555 nm[3] | 548 nm[4][5] |

| Emission Maximum (λem) | 580 nm[3] | 563 nm[4][5] |

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. Below are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

This compound

-

High-purity solvent (e.g., water, DMSO, DMF)[3]

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance:

-

Set the spectrophotometer to the absorption maximum of this compound (555 nm).[3]

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression of the data. The slope of the line will be the molar extinction coefficient (ε).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Materials:

-

This compound solution of known absorbance

-

A quantum yield standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.

-

Measure Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Measure Fluorescence Spectra:

-

Excite the sample and standard solutions at the same wavelength.

-

Record the fluorescence emission spectrum of each solution over their respective emission ranges.

-

-

Data Analysis: The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX² / nST²)

Where:

-

ΦST is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts X and ST refer to the sample and the standard, respectively.

-

Bioorthogonal Labeling and Imaging

This compound is a key reagent in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[6] This reaction is extremely fast and specific, allowing for the labeling of TCO-modified biomolecules in living systems without interfering with native biological processes.[6]

Experimental Workflow: Bioorthogonal Labeling of a TCO-Modified Protein

This workflow describes the general procedure for labeling a protein that has been functionalized with a TCO group using this compound.

Application in Studying Signaling Pathways

While this compound is not a direct participant in signaling cascades, its utility in bioorthogonal labeling allows for the visualization and tracking of key signaling proteins. For instance, a cell surface receptor can be metabolically engineered to incorporate a TCO moiety. Subsequent labeling with this compound enables the study of receptor trafficking, localization, and dynamics in response to signaling events.

References

Unveiling Sulfo-Cy3-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling

For Immediate Release

San Diego, CA – December 11, 2025 – In the intricate landscape of biomedical research and drug development, the precise labeling and tracking of biomolecules are paramount. Sulfo-Cy3-Methyltetrazine has emerged as a powerful tool in this domain, offering a bright and stable fluorescent probe for bioorthogonal applications. This technical guide provides an in-depth exploration of its structure, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family. It is functionalized with a methyltetrazine moiety, which allows for a highly specific and efficient reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is characterized by its rapid kinetics and biocompatibility, making it ideal for labeling biomolecules in complex biological systems.

Core Molecular Structure and Properties

The structure of this compound combines the well-established fluorescent properties of the Sulfo-Cy3 core with the highly reactive nature of the methyltetrazine group. The sulfonated cyanine core imparts excellent water solubility and bright fluorescence, while the methyltetrazine enables covalent attachment to TCO-modified targets.

A diagram illustrating the conceptual structure of this compound is presented below.

Caption: Conceptual diagram of this compound's key components.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C42H49N7O10S3 | [1][2] |

| Molecular Weight | 908.1 g/mol | [1][2] |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Purity | ≥95% | [1] |

| Storage Condition | -20°C | [1] |

Experimental Protocols: Bioorthogonal Labeling with this compound

The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. The following provides a general protocol for the labeling of a TCO-functionalized protein. This protocol may require optimization for specific applications.

Materials:

-

This compound

-

TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

To the TCO-modified protein solution, add the this compound stock solution to achieve a final molar excess of the dye (typically 1.5 to 20-fold molar excess over the protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein. The bright orange-red color of the Sulfo-Cy3 dye allows for easy visual tracking of the labeled protein during purification.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with this compound.

Caption: Workflow for bioorthogonal labeling using this compound.

Signaling Pathway: Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of the labeling technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This specific and rapid reaction occurs between the electron-poor tetrazine ring of this compound and the strained electron-rich trans-cyclooctene (TCO) dienophile.

Caption: The IEDDA reaction between this compound and a TCO-modified molecule.

Conclusion

This compound stands out as a versatile and reliable fluorescent probe for bioorthogonal labeling. Its excellent water solubility, bright fluorescence, and the rapid and specific reactivity of the methyltetrazine moiety with TCO make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed information and protocols provided in this guide aim to facilitate its successful implementation in a wide range of scientific investigations.

References

Sulfo-Cy3-Methyltetrazine Bioorthogonal Reaction Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction kinetics of Sulfo-Cy3-Methyltetrazine, a water-soluble and fluorescent probe widely utilized in chemical biology, drug development, and advanced imaging applications. This document details the core principles of its reactivity with common dienophiles, presents available kinetic data, and outlines detailed experimental protocols for characterization.

Introduction to this compound and Bioorthogonal Reactions

This compound is a key reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific cycloaddition between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained alkene. This reaction is characterized by its exceptional speed and selectivity, making it ideal for labeling and tracking biomolecules in complex biological environments.[1][2] The inclusion of a Sulfo-Cy3 moiety imparts bright fluorescence and aqueous solubility to the tetrazine probe.

The most common dienophiles for reaction with tetrazines are trans-cyclooctene (B1233481) (TCO) and norbornene derivatives. The reaction with TCO is known to be significantly faster than with norbornene due to the higher ring strain of TCO.[3] The reaction progress can be conveniently monitored by following the disappearance of the characteristic visible absorbance of the tetrazine moiety between 510-550 nm.[3][4]

Quantitative Kinetic Data

While specific second-order rate constants for this compound are not extensively published, the kinetics can be reliably estimated from data on structurally similar methyltetrazine-dye conjugates. The rate of the iEDDA reaction is influenced by the substituents on the tetrazine ring and the nature of the dienophile. The data presented below is compiled from studies on various tetrazine derivatives and serves as a strong indicator of the expected kinetic performance of this compound.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Citation |

| General Methyltetrazines | trans-cyclooctene (TCO) | > 800 | Aqueous Buffer | [5] |

| Hydrogen-substituted Tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous Buffer | [1][6] |

| Pyridyl-tetrazine (Py-Tz) | TCO | ~1,000 - 3,000 | PBS, 37 °C | [7] |

| Methyl-tetrazine (Me-Tz) | TCO | ~100 - 500 | PBS, 37 °C | [7] |

| Phenyl-tetrazine (Ph-Tz) | TCO | ~10 - 50 | PBS, 37 °C | [7] |

| General Tetrazines | Norbornene | ~1.9 | Aqueous Buffer | [3] |

| Phenyl-tetrazine (2c) | Norbornene (8) | ~0.1 | 1:1 MeOH/PBS, 20 °C | [8] |

| o-hydroxyphenyl methyl tetrazine (2l) | Norbornene (8) | ~0.01 | 1:1 MeOH/PBS, 20 °C | [8] |

Note: The presence of the Sulfo-Cy3 dye is not expected to dramatically alter the intrinsic reactivity of the methyltetrazine core, but minor electronic and steric effects may be observed. The reaction with TCO is consistently orders of magnitude faster than with norbornene.

Experimental Protocols for Kinetic Analysis

Accurate determination of the bioorthogonal reaction kinetics of this compound requires precise experimental design and execution. The two primary methods for measuring these fast reaction rates are stopped-flow UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Analysis using Stopped-Flow UV-Visible Spectrophotometry

This is the most common and direct method for measuring the rapid kinetics of tetrazine ligations. The principle involves rapidly mixing the tetrazine and dienophile solutions and monitoring the decay of the tetrazine's absorbance over time.

Materials:

-

This compound

-

TCO or norbornene derivative

-

Anhydrous, amine-free solvent for stock solutions (e.g., DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Stopped-flow spectrophotometer equipped with a UV-Vis detector

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a stock solution of the dienophile (TCO or norbornene derivative) in the same solvent (e.g., 100 mM).

-

On the day of the experiment, prepare fresh working solutions of both reactants by diluting the stock solutions in the reaction buffer (e.g., PBS). For pseudo-first-order conditions, the dienophile should be in at least 10-fold excess.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25 °C or 37 °C).

-

Set the detector to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).

-

Load the this compound solution into one syringe and the excess dienophile solution into the other.

-

-

Data Acquisition:

-

Initiate the rapid mixing. The instrument will inject the reactants into the observation cell and start recording the absorbance as a function of time.

-

Collect data for a sufficient duration to observe the reaction reach completion or for at least 3-5 half-lives.

-

Perform multiple (at least triplicate) measurements for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C

-

The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile]

-

Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy can be used to monitor the reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time. This method is generally suitable for slower reactions or when a stopped-flow instrument is not available.

Materials:

-

This compound

-

TCO or norbornene derivative

-

Deuterated solvent compatible with the reactants (e.g., D₂O with a co-solvent like DMSO-d₆ if needed for solubility)

-

NMR spectrometer

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.

-

Acquire a spectrum of the starting material.

-

Prepare a concentrated solution of the dienophile in the same deuterated solvent.

-

-

Reaction Monitoring:

-

Add a known concentration of the dienophile to the NMR tube containing the this compound.

-

Immediately start acquiring a series of ¹H NMR spectra at defined time intervals.

-

Continue acquiring spectra until the reaction is complete.

-

-

Data Analysis:

-

Integrate the signals corresponding to a unique proton on the this compound and a unique proton on the product.

-

Plot the concentration of the reactant versus time.

-

The second-order rate constant can be determined by fitting the data to the integrated second-order rate law: 1/[A]t - 1/[A]₀ = k₂*t (for 1:1 stoichiometry) or by using pseudo-first-order conditions as described for the UV-Vis method.

-

Visualizations

The following diagrams illustrate the key processes involved in the study of this compound bioorthogonal reaction kinetics.

Caption: Reaction scheme of this compound with a dienophile.

Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

Caption: Simplified signaling pathway representing the second-order reaction kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Sulfo-Cy3-Methyltetrazine reaction with trans-cyclooctene (TCO)

An In-depth Technical Guide to the Sulfo-Cy3-Methyltetrazine and Trans-Cyclooctene (B1233481) (TCO) Reaction for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a preeminent tool for its unparalleled speed, specificity, and biocompatibility.[1][2] This bioorthogonal reaction proceeds without the need for cytotoxic catalysts, making it exceptionally well-suited for applications in live-cell imaging, in vivo studies, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4]

This guide provides a comprehensive technical overview of the reaction between this compound and TCO. This compound is a highly valuable reagent that combines the exceptional reactivity of a methyltetrazine moiety with the bright, photostable, and hydrophilic properties of the Sulfo-Cy3 fluorophore.[5] The inclusion of sulfonate groups enhances water solubility, a critical feature for consistent performance in aqueous biological media.[5] This document details the reaction mechanism, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows for professionals in research and drug development.

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Cycloaddition

The ligation of tetrazine and TCO is a form of [4+2] cycloaddition. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3] The high ring strain of the trans-cyclooctene double bond significantly accelerates the reaction.[6]

The mechanism proceeds in two main steps:

-

Cycloaddition: The tetrazine reacts with the TCO to form a highly strained, unstable bicyclic intermediate.[7][8]

-

Retro-Diels-Alder: This intermediate rapidly undergoes a cycloreversion, irreversibly releasing a molecule of dinitrogen gas (N₂).[2]

-

Product Formation: The process results in the formation of a stable dihydropyridazine (B8628806) conjugate, covalently linking the Sulfo-Cy3 dye to the TCO-tagged molecule of interest.[2][7]

This reaction is characterized by its extremely fast kinetics and high degree of specificity; tetrazines and TCOs do not react with other naturally occurring functional groups in biological systems, ensuring clean and precise labeling.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

Water-soluble tetrazine dyes for bioconjugation

An In-depth Technical Guide to Water-Soluble Tetrazine Dyes for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which employs reactions that can proceed in complex biological environments without interfering with native biochemical processes.[1] Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and the fact that it requires no catalyst.[3][4]

Water-soluble tetrazine dyes are a class of molecules that combine the remarkable reactivity of the tetrazine ring with the properties of a fluorescent dye. These reagents are instrumental for a wide range of applications, including live-cell imaging, pre-targeted drug delivery, antibody-drug conjugates (ADCs), and advanced diagnostics.[][6][7] Many tetrazine-dye conjugates are also "fluorogenic," meaning their fluorescence is quenched until the tetrazine reacts with its target, leading to a significant increase in signal and a reduction in background noise, often eliminating the need for wash steps in imaging experiments.[8][9]

This guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the use of water-soluble tetrazine dyes in bioconjugation.

Core Principles of the Tetrazine-TCO Ligation

The utility of tetrazine dyes is centered on the iEDDA cycloaddition reaction. Understanding its mechanism and the factors influencing its performance is critical for successful application.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich or, more commonly, a strained dienophile (like TCO).[2] The reaction proceeds through a concerted mechanism to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4][10] This irreversible process and the release of a gaseous byproduct drive the reaction to completion.

Reactivity vs. Stability: A Critical Trade-Off

The reactivity of the tetrazine ring is governed by its electronic properties. A key consideration in designing tetrazine probes is the balance between reaction kinetics and stability in aqueous media.[11]

-

Electron-Withdrawing Groups (EWGs): Substituents like pyridyl or pyrimidyl groups make the tetrazine more electron-deficient, which generally increases the rate of the iEDDA reaction.[12][13] However, this increased reactivity often comes at the cost of reduced stability in aqueous environments, where the tetrazine can be susceptible to degradation by nucleophiles.[11][13]

-

Electron-Donating Groups (EDGs): Substituents like alkyl groups increase the electron density of the tetrazine ring, making it more stable but slowing down the reaction kinetics.[14]

Recent research has shown that intramolecular repulsion, rather than purely electronic effects, can be exploited to increase reactivity without compromising stability, offering a new strategy for designing improved bioorthogonal tools.[11]

Fluorogenic Probes and Quenching Mechanisms

A significant advantage of many tetrazine dyes is their fluorogenic nature.[8] In the unreacted state, the tetrazine moiety quenches the fluorescence of the attached dye. Upon reaction with a dienophile, the tetrazine is consumed, its quenching ability is eliminated, and fluorescence is restored.[] This "turn-on" response is highly desirable for high-contrast imaging.[9] Several quenching mechanisms are involved:

-

Through-Bond Energy Transfer (TBET): In this mechanism, the tetrazine is directly conjugated to the fluorophore's π-system. This direct electronic connection facilitates highly efficient quenching and can lead to probes with turn-on ratios in the order of 10³.[8][15]

-

Förster Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the fluorophore overlaps with the absorption spectrum of the tetrazine quencher. The efficiency is dependent on the distance and orientation between the two molecules.[9]

-

Dexter Energy Transfer: This is a short-range electron exchange mechanism that also contributes to quenching, particularly in probes where the fluorophore and tetrazine are in close proximity.[15][16]

Ensuring Water Solubility

For any biological application, water solubility is paramount. Many parent fluorophores and tetrazine scaffolds are hydrophobic. To overcome this, hydrophilic linkers or functional groups are incorporated into the molecular design. Polyethylene glycol (PEG) chains are commonly used to enhance solubility, reduce non-specific binding, and improve in vivo pharmacokinetics.[17][18] The incorporation of charged groups, such as sulfonates, can also significantly improve aqueous solubility.[19]

Data Presentation

The following tables summarize key quantitative data for a selection of water-soluble tetrazine dyes, providing a basis for comparison and selection for specific applications.

Table 1: Photophysical Properties of Selected Fluorogenic Tetrazine Dyes

| Dye Conjugate | Excitation Max (nm) | Emission Max (nm) | Fluorescence Turn-On Ratio | Reference(s) |

| Tetrazine-BODIPY-FL | ~503 | ~512 | >1000 | [8] |

| Me-Tet-ATTO488 | ~501 | ~523 | ~40 | [9] |

| Me-Tet-ATTO655 | ~663 | ~682 | ~6 | [9] |

| H-Tet-SiR | ~652 | ~672 | >10 | [20][21] |

| DiPyTet Derivatives | N/A | 478 - 605 | 9 - 91 | [8] |

| Tz-BF Dyes | N/A | 440 - 570 | up to 582 | [15] |

Table 2: Second-Order Reaction Kinetics of Tetrazines with Dienophiles

| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 25°C, 9:1 Methanol:Water | [4][22] |

| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 | 25°C, Water | [11] |

| CC49-TCO | [¹¹¹In]In-labeled-Tz | 13,000 | 37°C, PBS | [23] |

| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | 37°C, PBS | [24] |

| DHP₂ | TCO-PEG₄ | 69,400 | N/A | [11] |

| Norbornene Carboxylic Acid | Tetrazine | 1.9 | Aqueous Buffer | [6] |

Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as solvent and temperature.

Table 3: Stability of Water-Soluble Tetrazine Dyes in Aqueous Media

| Tetrazine Derivative | Conditions | Stability Measurement | Reference(s) |

| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS, 37°C | 60-85% degraded after 12 h | [13] |